1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine
Description
A. N-[1-(3-Bromophenyl)ethyl]-2-methylpyrazol-3-amine (CID 115921158)
B. N-(4-Bromophenyl)-5-ethyl-1H-pyrazol-3-amine (CID 102397709)
C. 1-(3-Bromobenzyl)-1H-imidazol-2-amine (CAS 1184269-43-9)
- Structural difference : Replacement of pyrazole with an imidazole ring.
- Impact : Imidazole’s additional nitrogen atom alters hydrogen-bonding capacity and aromaticity, influencing reactivity in cross-coupling reactions.
Electronic Properties Comparison
| Compound | Hammett σ Value (Bromophenyl) | LogP (Predicted) |
|---|---|---|
| This compound | +0.39 (meta-Br) | 2.81 |
| N-(4-Bromophenyl)-5-ethyl-1H-pyrazol-3-amine | +0.23 (para-Br) | 3.12 |
The meta-bromine substitution in the target compound creates a distinct electronic profile compared to para-substituted analogs, affecting its interactions in catalytic systems.
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChI Key |
DBBSEFYILLGCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: Utilizes a continuous flow reactor to streamline the synthesis process, allowing for higher efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Benzyl Bromine
The bromine atom on the 3-bromobenzyl group undergoes nucleophilic substitution (SNAr) under specific conditions. This reactivity enables functionalization of the benzyl position:
Mechanistic Insights :
-
The bromine’s electron-withdrawing nature activates the benzene ring for SNAr, particularly under basic conditions.
-
Palladium-catalyzed cross-couplings (e.g., Suzuki) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .
Functionalization of the Pyrazole Amine Group
The primary amine at position 3 participates in condensation and acylation reactions:
Key Observations :
-
The amine’s nucleophilicity is influenced by the electron-donating methyl group (if present) and the pyrazole ring’s aromaticity.
-
Acylated derivatives show improved stability in biological assays .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at position 4 or 5, directed by the amine and benzyl groups:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Position 5 | 60–70 |
| Halogenation | NBS, DMF, light | Position 4 | 45–55 |
Electronic Effects :
-
The amine group at position 3 acts as an electron-donating group, directing electrophiles to position 5 .
-
Steric hindrance from the benzyl group reduces reactivity at position 4.
Oxidation and Reduction Pathways
The compound exhibits redox activity under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Pyrazole ring cleavage |
| Reduction | H₂, Pd/C | Dehalogenation (Br → H) |
Stability Notes :
-
The bromine atom stabilizes the benzyl group against radical oxidation.
-
Reduction of the C–Br bond proceeds selectively without affecting the pyrazole ring.
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal ions:
| Metal Ion | Complex Formed | Geometry | Application |
|---|---|---|---|
| Cu(II) | Octahedral complexes | Catalysis | Suzuki coupling |
| Fe(III) | Tetrahedral complexes | Magnetic materials | Material science |
Structural Insights :
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituted Benzyl Derivatives
Table 1: Key Structural Analogs and Properties
Key Observations:
- Bromine Position : The 3-bromo isomer (target compound) exhibits distinct electronic and steric effects compared to the 4-bromo analog (CAS 925580-09-2). The para-substituted bromine may enhance intermolecular interactions like halogen bonding in crystal packing .
- Substituent Type : Replacing bromine with a methyl group (CAS 492426-23-0) reduces molecular weight (187.24 vs. 252.11) and increases lipophilicity (logP ~2.1 vs. ~3.5) .
- Trifluoromethyl Addition : The CF₃ group in C₄H₃BrF₃N₃ enhances metabolic stability and membrane permeability due to its strong electron-withdrawing nature .
Biological Activity
1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a bromophenyl group and an amine functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its unique structure allows it to function as an intermediate in the synthesis of various pharmaceuticals and as a potential therapeutic agent against several diseases.
- Molecular Formula : CHBrN
- Molecular Weight : 266.14 g/mol
- Structure : Contains a five-membered pyrazole ring with two nitrogen atoms and a bromobenzyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with 5-methyl-1H-pyrazol-3-amine under basic conditions. Common solvents include dichloromethane or toluene, with bases such as potassium carbonate or sodium hydroxide facilitating nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds based on the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study found that certain pyrazole derivatives could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various pathogens, demonstrating moderate to excellent inhibitory effects against several bacterial strains. The presence of the bromine atom may enhance the compound's interaction with microbial targets, improving its efficacy .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine | Bromine at para position | Anticancer activity |
| 1-(3-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine | Chlorine instead of bromine | Moderate antimicrobial effects |
| 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine | Methyl group at different position | Varying anti-inflammatory properties |
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that specific pyrazole derivatives could inhibit microtubule assembly, leading to apoptosis in cancer cells. The compounds were effective at concentrations ranging from 2.5 µM to 10 µM .
- Anti-inflammatory Mechanism : Another investigation revealed that certain pyrazole compounds could significantly reduce inflammation markers in animal models, indicating their potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, copper-catalyzed coupling (e.g., using cesium carbonate and copper(I) bromide) between 3-bromobenzyl halides and pyrazole precursors under inert conditions (35°C, 48 hours) yields the target molecule. Purification involves liquid-liquid extraction (e.g., dichlorethyl acetate) and chromatography (silica gel, gradient elution) . Optimization focuses on catalyst loading, solvent choice (e.g., DMSO for solubility), and temperature control to improve yields (typically 17–30%) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.87 ppm for pyrazole protons) .
- HRMS (ESI) : For molecular weight validation (e.g., m/z 215 [M+H]⁺) .
- X-ray diffraction : Resolves crystal packing and bond angles (SHELX software is widely used for refinement) .
- HPLC/GC-MS : Ensures purity (>95%) and identifies byproducts .
Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?
- The electron-withdrawing bromine atom enhances electrophilicity at the pyrazole ring, affecting reactivity in subsequent derivatization. It also increases molecular weight (e.g., 252.12 g/mol) and lipophilicity (logP ~2.8), impacting solubility in polar solvents .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or substituent variations. For instance, replacing the 3-bromophenyl group with a trifluoromethylphenyl moiety alters binding affinity to target enzymes like carbonic anhydrase. Cross-validation using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and structural analogs is critical .
Q. How can computational modeling (e.g., DFT) predict reactivity or pharmacological interactions?
- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole amine group (N-H) shows high nucleophilicity, favoring hydrogen bonding with biological targets (e.g., kinases). MD simulations further assess binding stability in protein pockets .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Twinning or low-resolution data complicates refinement. SHELXL’s robust algorithms handle high thermal motion or disorder in the bromophenyl group. Hydrogen bonding patterns (e.g., N–H⋯N interactions) are analyzed via graph-set notation to confirm supramolecular assembly .
Q. How do alternative synthetic routes (e.g., microwave-assisted synthesis) improve efficiency?
- Microwave irradiation reduces reaction times (e.g., from 48 hours to 2 hours) and enhances yields by 15–20% via uniform heating. Solvent-free conditions or ionic liquids further minimize byproducts .
Q. What role do regioselectivity and steric effects play in derivatizing the pyrazole core?
- Steric hindrance from the 3-bromophenyl group directs electrophilic substitutions to the 5-position of the pyrazole. Protecting group strategies (e.g., Boc for amines) prevent undesired side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
